Cas no 66592-67-4 ((2S)-3-(4-aminophenyl)-2-hydroxypropanoic acid)

(2S)-3-(4-aminophenyl)-2-hydroxypropanoic acid is a chiral aromatic amino acid derivative characterized by a hydroxyl group at the C2 position and an aminophenyl substituent at the C3 position. Its stereospecific (S)-configuration ensures high enantiomeric purity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The presence of both amino and carboxyl functional groups enhances its utility in peptide coupling and derivatization reactions. The compound’s rigid aromatic backbone contributes to stability, while the hydroxyl group offers a reactive site for further modifications. It is commonly employed in research settings for developing bioactive molecules, particularly in neurotransmitter analogs and enzyme inhibitor studies. Suitable for controlled environments due to its sensitivity to oxidation.
(2S)-3-(4-aminophenyl)-2-hydroxypropanoic acid structure
66592-67-4 structure
Product Name:(2S)-3-(4-aminophenyl)-2-hydroxypropanoic acid
CAS No:66592-67-4
MF:C9H11NO3
MW:181.188542604446
CID:1710576
PubChem ID:191811
Update Time:2025-10-22

(2S)-3-(4-aminophenyl)-2-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-3-(4-aminophenyl)-2-hydroxypropanoic acid
    • (2S)-3-(4-aminophenyl)-2-hydroxy-propanoic acid
    • F89896
    • SCHEMBL1094108
    • DTXSID70216757
    • 4-Aminophenyllactic
    • 66592-67-4
    • (S)-3-(4-aminophenyl)-2-hydroxypropanoic acid
    • p-Aminophenyllactic acid
    • Benzenepropanoic acid, 4-amino-alpha-hydroxy-, (S)-
    • para-Aminophenyllactic acid
    • DTXCID00139248
    • Inchi: 1S/C9H11NO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
    • InChI Key: UZKSXWXNLHBMHW-QMMMGPOBSA-N
    • SMILES: O[C@H](C(=O)O)CC1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 181.07393
  • Monoisotopic Mass: 181.073893
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 83.6

Experimental Properties

  • Density: 1.356
  • Boiling Point: 411.3°C at 760 mmHg
  • Flash Point: 202.6°C
  • Refractive Index: 1.633
  • PSA: 83.55

(2S)-3-(4-aminophenyl)-2-hydroxypropanoic acid Pricemore >>

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Additional information on (2S)-3-(4-aminophenyl)-2-hydroxypropanoic acid

Comprehensive Overview of (2S)-3-(4-aminophenyl)-2-hydroxypropanoic acid (CAS No. 66592-67-4)

(2S)-3-(4-aminophenyl)-2-hydroxypropanoic acid (CAS No. 66592-67-4) is a chiral organic compound with significant relevance in pharmaceutical and biochemical research. This compound, characterized by its aminophenyl and hydroxypropanoic acid functional groups, has garnered attention for its potential applications in drug development and metabolic studies. Its unique stereochemistry, denoted by the (2S) configuration, plays a critical role in its biological activity, making it a subject of interest for researchers exploring enantioselective synthesis and therapeutic agents.

The compound's structure features a 4-aminophenyl moiety attached to a 2-hydroxypropanoic acid backbone, which contributes to its solubility in polar solvents and its ability to interact with biological targets. Recent studies have highlighted its potential as a building block for peptide mimetics and enzyme inhibitors, aligning with the growing demand for precision medicine and targeted therapies. Researchers are particularly interested in its role in modulating amino acid metabolism and its implications for treating metabolic disorders.

In the context of current trends, (2S)-3-(4-aminophenyl)-2-hydroxypropanoic acid is often discussed alongside topics like green chemistry and sustainable synthesis. With increasing emphasis on environmentally friendly practices, scientists are exploring catalytic methods to produce this compound with minimal waste and energy consumption. Additionally, its potential applications in nutraceuticals and functional foods have sparked interest among health-conscious consumers, driving searches for natural derivatives and bioactive compounds.

From a technical perspective, the synthesis of CAS No. 66592-67-4 often involves asymmetric hydrogenation or enzymatic resolution, methods that align with the principles of chiral synthesis. Its purity and stereochemical integrity are critical for reproducibility in research, making analytical techniques like HPLC and NMR spectroscopy indispensable for quality control. These aspects are frequently queried in academic and industrial forums, reflecting the compound's importance in high-value chemical production.

Beyond its scientific applications, (2S)-3-(4-aminophenyl)-2-hydroxypropanoic acid is also a subject of interest in intellectual property discussions. Patents covering its synthesis and uses highlight its commercial potential, particularly in the pharmaceutical and biotechnology sectors. This aligns with broader industry trends toward personalized medicine and biobased chemicals, which dominate contemporary search queries and research funding priorities.

In summary, CAS No. 66592-67-4 represents a versatile compound with multifaceted applications in modern science. Its structural features, combined with emerging synthetic and analytical technologies, position it as a key player in advancing drug discovery and biochemical research. As interest in sustainable and precision-driven solutions grows, this compound is likely to remain at the forefront of scientific and industrial innovation.

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